N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorobenzyl group via nucleophilic substitution. The pyrazole ring is then synthesized and attached to the triazole moiety. Finally, the sulfonamide group is introduced through sulfonation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially yielding reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorobenzyl position .
Scientific Research Applications
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the chlorobenzyl group and triazine ring but differs in its overall structure and properties.
4-(4-chlorobenzyl)pyridine: Similar in having the chlorobenzyl group but differs in the core structure.
Uniqueness: N4-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of triazole, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in various fields .
Properties
Molecular Formula |
C14H15ClN6O2S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H15ClN6O2S/c1-9-13(10(2)18-17-9)24(22,23)20-14-16-8-21(19-14)7-11-5-3-4-6-12(11)15/h3-6,8H,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
YQQYEAZDJYRFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.